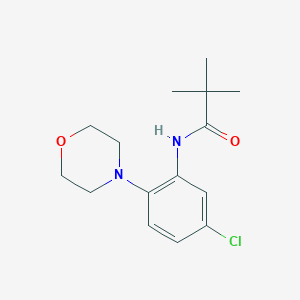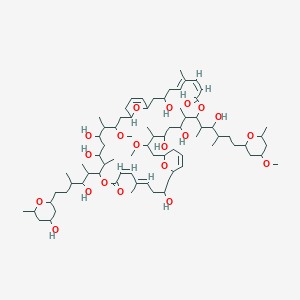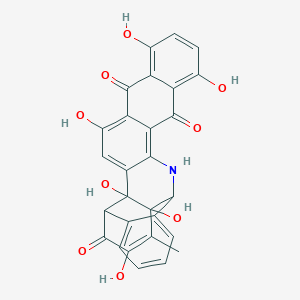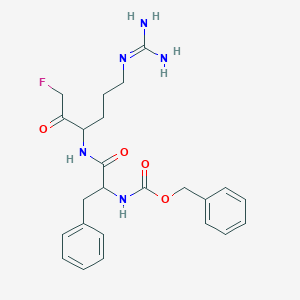
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide, also known as BTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide varies depending on its application. In medicinal chemistry, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits acetylcholinesterase by binding to the active site of the enzyme. In materials science, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide acts as a linker between metal ions to form MOFs, which have unique properties due to their porous structure. As a fluorescent probe, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide reacts with nitric oxide to produce a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide inhibits the growth of cancer cells and inhibits acetylcholinesterase, which can lead to improved cognitive function. In materials science, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide is used to synthesize MOFs, which have unique properties such as high surface area and tunable pore size. As a fluorescent probe, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide can detect nitric oxide, which plays an important role in various physiological processes such as vasodilation and neurotransmission.
Advantages and Limitations for Lab Experiments
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments, including its high purity, ease of synthesis, and potential applications in various fields. However, there are also some limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments using 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide.
Future Directions
There are several future directions for research on 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide, including its potential applications in drug delivery, catalysis, and sensing. In drug delivery, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide could be used as a building block for the synthesis of drug-loaded MOFs, which could improve the efficacy and specificity of drug delivery. In catalysis, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide could be used as a ligand for the synthesis of catalysts with improved activity and selectivity. In sensing, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide could be used to develop new probes for the detection of other signaling molecules in physiological processes. Overall, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has great potential for further research and development in various fields.
Synthesis Methods
The synthesis of 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3-bromo-benzoyl chloride with 2-butyl-2H-tetrazole in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide. This method has been optimized to produce high yields of 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide with high purity.
Scientific Research Applications
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is implicated in the disease.
In materials science, 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has also been used as a fluorescent probe for the detection of nitric oxide, a signaling molecule that plays an important role in various physiological processes.
properties
Product Name |
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Molecular Formula |
C12H14BrN5O |
Molecular Weight |
324.18 g/mol |
IUPAC Name |
3-bromo-N-(2-butyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14BrN5O/c1-2-3-7-18-16-12(15-17-18)14-11(19)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,19) |
InChI Key |
TVEAIGSWVPANOT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)



